Scientific Field: Biochemistry
Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase, an enzyme involved in the biosynthesis of the plant hormone ethylene.
Methods of Application: The acid is quantitated in Lycopersicum esculentum (tomato) by HPLC-electrospray tandem mass spectrometry.
Scientific Field: Organic Chemistry
Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used in the synthesis of new heterocyclic derivatives containing thiadiazole and 1,2,4-triazole moieties.
Scientific Field: Inorganic Chemistry
Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used in the preparation of spiro-cyclopropyl metallocycles.
Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used in the homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives.
Summary of the Application: Cyclopropane-1,1-dicarboxylic acid is used in the preparation of dimethyl cyclopropane-1,1-dicarboxylate.
Cyclopropane-1,1-dicarboxylic acid, also known as 1,1-cyclopropanedicarboxylic acid, is a cyclopropyl derivative characterized by its two carboxyl groups attached to the first carbon of the cyclopropane ring. Its chemical formula is C₅H₆O₄, and it has a molecular weight of 130.10 g/mol. The compound is notable for its role as a pharmaceutical intermediate in the synthesis of various active pharmaceutical ingredients, including aminopentamide sulfate, montelukast, and ketorolac .
While specific biological activities of cyclopropane-1,1-dicarboxylic acid are not extensively documented, its derivatives have shown potential pharmacological effects. For instance, compounds synthesized from cyclopropane-1,1-dicarboxylic acid have been explored for anti-inflammatory and analgesic properties due to their structural similarity to known therapeutic agents .
Several methods are employed for synthesizing cyclopropane-1,1-dicarboxylic acid:
Cyclopropane-1,1-dicarboxylic acid serves multiple purposes:
Research into the interactions of cyclopropane-1,1-dicarboxylic acid with other chemical entities has revealed insights into its reactivity patterns. Studies have focused on kinetic mechanisms and pathways involved in its reactions with various reagents . Such investigations are crucial for understanding how this compound can be effectively utilized in synthetic chemistry.
Cyclopropane-1,1-dicarboxylic acid shares similarities with several other compounds. Here are some comparable substances:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclobutane-1,1-dicarboxylic acid | Cyclobutane derivative | Larger ring size; different reactivity patterns |
1-Cyanocyclopropanecarboxylic acid | Cyclopropane derivative | Contains a cyano group; potential for different applications |
2-Hydroxybutanedinitrile | Dinitrile | Different functional groups affecting reactivity |
Diethyl malonate | Ester | Common precursor for various dicarboxylic acids |
Cyclopropane-1,1-dicarboxylic acid is unique due to its specific cyclopropyl structure combined with two carboxyl groups. This configuration influences its chemical reactivity and potential applications in pharmaceuticals compared to other similar compounds.
1.1.1 Perkin-Type Intramolecular Condensation
The foundational synthesis by W. H. Perkin (1884) involved sodium ethylate-mediated condensation of diethyl malonate with 1,2-dibromoethane, yielding diethyl cyclopropane-1,1-dicarboxylate (27–29% yield). Key limitations included:
1.1.2 Alkali Metal-Mediated Ring-Closure Mechanisms
Modern adaptations using 1,2-dichloroalkanes and alcoholates improved yields to 85–90% theory:
Parameter | Perkin (1884) | Modern Protocol (DE19633168B4) |
---|---|---|
Starting Material | 1,2-Dibromoethane | 1,2-Dichloropropane |
Base | NaOEt | K₂CO₃ (85% <0.1 mm particles) |
Solvent | EtOH | DMF/DMA |
Yield | 27–29% | 86–90% |
Byproducts | HBr/NaBr | Recyclable KCl |
This protocol suppresses HCl elimination through gradual alkoxide addition (up to 10 kg/m³/hour productivity).
1.2.1 Transition Metal-Catalyzed Asymmetric Cyclopropanation
Chiral iron porphyrin catalysts (e.g., (+)-D₄-(por)FeCl) enable enantioselective cyclopropanation (up to 98% ee) using α-diazoacetonitrile:
1.2.2 Hydrogen-Borrowing Catalysis
Ketone α-cyclopropanation via HB alkylation/intramolecular displacement:
R-CO-R' + CH₂(X)-CH₂(Y) → R-C(COOR'')-CH₂-X + H₂O ↓ R-C(COOR'')-CH₂-X → cyclopropane + HX
1.3.1 Polar Aprotic Solvents
DMF/DMA enhances reaction rates by:
1.3.2 Alkali Carbonate Particle Size Optimization
Particle Size (mm) | Reaction Time (h) | Yield (%) |
---|---|---|
>0.1 | 12–14 | 65–70 |
<0.05 | 5–6 | 85–90 |
Fine K₂CO₃ (70% <0.05 mm) maximizes surface area, reducing cycle times by 58%.
CPDA derivatives form heterometallic coordination polymers (e.g., {[Na₂Ni(cpdc)₂(H₂O)₆]·4H₂O}ₙ) with tunable magnetic properties via alkali metal bridging. Key pharmaceutical derivatives include:
A typical flow for 1,000 kg/batch production:
Corrosive